REACTION_CXSMILES
|
[OH-].[Na+].ClC1C=CC(C([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[C:16]([F:18])[F:17])=O)=CC=1>O.C(O)C>[F:17][C:16]([F:18])=[CH:15][CH2:14][CH2:13][CH2:12][CH2:11][OH:10] |f:0.1|
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
6,6-difluoro-5-hexenyl 4-chlorobenzoate
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OCCCCC=C(F)F)C=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux where it
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated under reduced pressure to a residual semi-solid
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
it was washed with two 100 ml portions of diethyl ether
|
Type
|
WASH
|
Details
|
the combination was washed in turn with one 50 ml portion of water and one 100 ml portion of an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(=CCCCCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |